molecular formula C11H13BrN2O3 B14896572 N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide

N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide

Cat. No.: B14896572
M. Wt: 301.14 g/mol
InChI Key: LEWDYJJPOJUXLE-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetamidoethyl group, a bromine atom, and a hydroxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-hydroxybenzoic acid and 2-aminoethylacetamide.

    Amidation Reaction: The 4-bromo-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). This acid chloride is then reacted with 2-aminoethylacetamide in the presence of a base such as triethylamine to form this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane using suitable reagents.

    Amidation and Esterification: The acetamido group can participate in further amidation or esterification reactions to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Substitution: Formation of N-(2-acetamidoethyl)-4-substituted-2-hydroxybenzamides.

    Oxidation: Conversion to N-(2-acetamidoethyl)-4-bromo-2-ketobenzamide.

    Reduction: Formation of N-(2-acetamidoethyl)-4-bromo-2-alkylbenzamide.

Scientific Research Applications

N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide: shares structural similarities with other benzamide derivatives such as:

Uniqueness

  • The presence of both the acetamidoethyl group and the bromine atom in this compound provides unique reactivity and potential biological activity compared to its analogs. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13BrN2O3

Molecular Weight

301.14 g/mol

IUPAC Name

N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide

InChI

InChI=1S/C11H13BrN2O3/c1-7(15)13-4-5-14-11(17)9-3-2-8(12)6-10(9)16/h2-3,6,16H,4-5H2,1H3,(H,13,15)(H,14,17)

InChI Key

LEWDYJJPOJUXLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)C1=C(C=C(C=C1)Br)O

Origin of Product

United States

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